N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)cyclopentanecarboxamide
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Overview
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)cyclopentanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a methanesulfonyl group attached to a tetrahydroquinoline ring, which is further connected to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, which can be achieved through the reaction of tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine . The resulting intermediate is then subjected to further reactions to introduce the cyclopentanecarboxamide group, often involving amide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Scientific Research Applications
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)cyclopentanecarboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the cyclopentanecarboxamide group.
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzamide: Contains additional functional groups, leading to different chemical properties and applications.
Uniqueness
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)cyclopentanecarboxamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H22N2O3S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)18-10-4-7-12-8-9-14(11-15(12)18)17-16(19)13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,17,19) |
InChI Key |
QEQLHIAALXVWED-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCC3 |
Origin of Product |
United States |
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